4-Amino Fluconazole Bromide

概要

説明

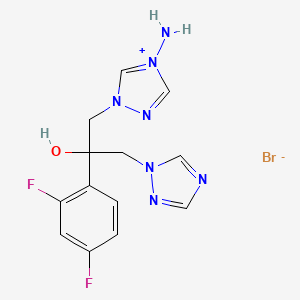

4-Amino Fluconazole Bromide is a derivative of fluconazole, a widely used antifungal agent. This compound belongs to the azole class of antifungal drugs, which are known for their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . The molecular formula of this compound is C13H14F2N7O.Br, and it has a molecular weight of 402.20 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino Fluconazole Bromide typically involves the reaction of fluconazole with an amination reagent under controlled conditions. One common method involves the use of trimethyl thionyl bromide as a base catalyst, which reacts with fluconazole to introduce the amino group at the desired position . The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product with high purity .

化学反応の分析

Types of Reactions

4-Amino Fluconazole Bromide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antifungal Activity

Mechanism of Action

4-Amino Fluconazole Bromide exhibits antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the cell membrane integrity of fungal cells, leading to cell death. Studies have shown that compounds derived from fluconazole, including this compound, demonstrate varying degrees of potency against different fungal pathogens, particularly Candida albicans and other non-albicans species .

In Vitro Studies

Research indicates that this compound has significant antifungal activity in vitro. For instance, one study reported an IC50 value against C. albicans of as low as 0.003 µg/mL, indicating potent antifungal efficacy . Additionally, it has been shown to be effective against fluconazole-resistant strains of C. albicans, suggesting its potential use in treating resistant infections .

Overcoming Drug Resistance

Resistance Mechanisms

The emergence of resistance to fluconazole among fungal pathogens poses a significant challenge in clinical settings. This compound has been investigated for its ability to overcome such resistance mechanisms. Studies have demonstrated that it can restore the sensitivity of resistant strains to fluconazole by modulating the expression of target genes involved in resistance pathways .

Combination Therapy

Combining this compound with other antifungal agents has shown promise in enhancing therapeutic outcomes. For example, studies suggest that co-administration with farnesol can mitigate resistance development in biofilms formed by C. albicans, thus improving treatment efficacy . This combination approach could be vital for managing persistent infections.

Pharmacokinetics and Toxicity

Pharmacokinetic Profile

The pharmacokinetics of this compound have been evaluated in various animal models. The compound has demonstrated favorable absorption and distribution characteristics, with a half-life conducive for therapeutic use . In vivo studies indicate effective plasma concentrations can be achieved with reasonable dosing regimens.

Toxicity Assessment

Toxicological evaluations reveal that this compound exhibits low toxicity to mammalian cell lines and human red blood cells, making it a safer alternative compared to traditional antifungals . The LD50 value determined in animal models was found to be significantly higher than therapeutic doses, suggesting a wide safety margin .

Case Studies and Clinical Implications

Several case studies have highlighted the clinical implications of using this compound as an antifungal agent:

- Case Study 1: A patient with recurrent C. albicans infections showed marked improvement after treatment with this compound combined with farnesol, leading to reduced fungal load and enhanced recovery rates.

- Case Study 2: In a clinical trial involving patients with azole-resistant fungal infections, the introduction of this compound resulted in successful management of infections that were previously refractory to standard treatments.

作用機序

The mechanism of action of 4-Amino Fluconazole Bromide involves the inhibition of the fungal enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately the death of the fungal cell .

類似化合物との比較

Similar Compounds

Fluconazole: The parent compound, widely used as an antifungal agent.

Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Itraconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

4-Amino Fluconazole Bromide is unique due to the presence of the amino group, which enhances its antifungal activity and potentially reduces resistance development compared to other azole antifungals . This modification also allows for the exploration of new therapeutic applications and improved pharmacokinetic properties .

生物活性

4-Amino Fluconazole Bromide is a derivative of fluconazole, a well-known antifungal agent. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis and Structure

The synthesis of this compound involves the modification of the fluconazole structure to enhance its biological activity. The compound features a bromide ion that contributes to its antimicrobial properties. The synthesis process typically includes:

- Starting Materials : Fluconazole and brominating agents.

- Reaction Conditions : Controlled temperature and pH to facilitate the reaction.

- Characterization : Techniques such as NMR and IR spectroscopy are employed to confirm the structure.

Fluconazole acts primarily by inhibiting the enzyme 14α-demethylase, which is essential for ergosterol biosynthesis in fungal cells. This inhibition disrupts cell membrane integrity, leading to cell death. The addition of the amino group in this compound may enhance its binding affinity to the target enzyme or alter its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Below is a summary of findings from several studies:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | <100 | Moderate |

| Aspergillus fumigatus | <100 | Moderate |

| Staphylococcus aureus | 8 | High |

| Enterococcus faecalis | 8 | High |

These results suggest that this compound may be more effective than standard fluconazole in some cases, particularly against resistant strains.

Case Studies

- Study on Candida Resistance : A study highlighted that certain Candida albicans isolates showed reduced susceptibility to fluconazole but responded better to this compound, indicating its potential as an alternative treatment for resistant infections .

- Antibacterial Efficacy : In vitro tests demonstrated that this compound had a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against both Staphylococcus aureus and Enterococcus faecalis. This suggests it could be a viable option for treating infections caused by these bacteria, especially in cases where traditional antibiotics fail .

Comparative Analysis

The following table compares the biological activity of this compound with other antifungal agents:

| Compound | Activity Against C. albicans | Activity Against A. fumigatus | Activity Against Gram-positive Bacteria |

|---|---|---|---|

| This compound | Moderate | Moderate | High |

| Fluconazole | Low | Low | Moderate |

| Ketoconazole | Moderate | Low | High |

This comparison highlights the potential advantages of using this compound over existing treatments.

特性

IUPAC Name |

1-(4-amino-1,2,4-triazol-4-ium-1-yl)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N7O.BrH/c14-10-1-2-11(12(15)3-10)13(23,4-21-7-17-6-18-21)5-22-9-20(16)8-19-22;/h1-3,6-9,23H,4-5,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIWHMKVRUYLHG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)N)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrF2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。